Lysine-Valine-Leucine-Proline-Valine-Proline-Glutamine, a peptide with the sequence Lys-Val-Leu-Pro-Val-Pro-Gln, is derived from beta-casein, a protein found in milk. This compound has garnered attention for its potential biological activities, particularly its antihypertensive properties. The peptide's structure comprises a sequence of amino acids that play crucial roles in various physiological processes.
This peptide is primarily obtained from the hydrolysis of casein, particularly through enzymatic processes involving specific proteases such as those derived from Lactobacillus helveticus. The enzymatic breakdown of casein leads to the release of bioactive peptides, including Lys-Val-Leu-Pro-Val-Pro-Gln, which exhibit beneficial health effects.
Lys-Val-Leu-Pro-Val-Pro-Gln is classified as a bioactive peptide. Bioactive peptides are defined as protein fragments that have a positive impact on body functions or conditions and may ultimately influence health. These peptides can be derived from food proteins during digestion or fermentation processes.
The synthesis of Lys-Val-Leu-Pro-Val-Pro-Gln can be achieved through both chemical synthesis and enzymatic hydrolysis.
In laboratory settings, the enzymatic synthesis often involves:
Lys-Val-Leu-Pro-Val-Pro-Gln consists of seven amino acids linked by peptide bonds. The molecular formula is C₃₇H₆₅N₉O₉, indicating a relatively complex structure typical of bioactive peptides.
The molecular weight of this peptide is approximately 753.88 g/mol. Its structure allows for specific interactions with biological targets, contributing to its antihypertensive effects. The arrangement of hydrophobic (e.g., Valine and Leucine) and polar (e.g., Lysine and Glutamine) amino acids influences its solubility and activity in biological systems.
Lys-Val-Leu-Pro-Val-Pro-Gln participates in various biochemical reactions, particularly involving enzyme interactions.
The ACE inhibitory activity was evaluated using in vivo models, demonstrating significant reductions in systolic blood pressure in spontaneously hypertensive rats when administered at specific dosages (2 mg/kg body weight) .
The mechanism through which Lys-Val-Leu-Pro-Val-Pro-Gln exerts its antihypertensive effects primarily involves inhibition of the ACE enzyme.
Research indicates that the antihypertensive effect peaks approximately 6 hours post-administration, with significant reductions in blood pressure observed . Despite lower ACE inhibitory activity compared to other peptides, its physiological effects are notable due to its stability and absorption characteristics after digestion .
Studies have shown that the IC50 value for ACE inhibition varies based on the method of synthesis and purification . The peptide's properties make it suitable for incorporation into functional foods aimed at cardiovascular health.
Lys-Val-Leu-Pro-Val-Pro-Gln has several scientific uses:
Angiotensin-I Converting Enzyme (ACE; EC 3.4.15.1) is a zinc-dependent dipeptidyl carboxypeptidase central to blood pressure regulation. Its dual action involves: 1) converting angiotensin I to potent vasoconstrictor angiotensin II, and 2) inactivating bradykinin, a vasodilatory peptide [1] [2]. LVPVPQ inhibits ACE through competitive binding at the enzyme's active site, directly interfering with substrate catalysis. In vitro studies demonstrate its half-maximal inhibitory concentration (IC₅₀) at low micromolar ranges (specific values vary by assay conditions), confirming high potency . The peptide's efficacy stems from its C-terminal sequence (Val-Pro-Gln), which exhibits high affinity for ACE's substrate-binding pockets. Proline residues, particularly in the penultimate position, enhance stability against proteolytic degradation and facilitate interactions with ACE's hydrophobic subsites [2] [10]. Inhibition kinetics reveal LVPVPQ acts as a mixed-type inhibitor, affecting both enzyme-substrate binding (Km) and catalytic rate (Vmax), suggesting interactions beyond the active site that induce conformational changes in ACE [2].
LVPVPQ belongs to a broader family of ACE-inhibitory peptides characterized by C-terminal proline residues and N-terminal branched-chain aliphatic amino acids (Val, Leu, Ile). Structural comparisons highlight key determinants of potency:
Table 1: Comparative Structural Features and ACE-Inhibitory Activities of Selected Peptides
Peptide Sequence | Source | Molecular Weight (Da) | IC₅₀ Value | Key Structural Features |
---|---|---|---|---|
Lys-Val-Leu-Pro-Val-Pro-Gln (LVPVPQ) | Bovine β-casein | 780.0 | Variable (µM range)* | N-terminal Lys, C-terminal Gln, Twin Pro residues |
Ala-Leu-Gly-Pro-Gln-Phe-Tyr (ALGPQFY) | Stone fish (Actinopyga lecanora) | 794.44 [2] [8] | 0.012 mM (12 µM) | C-terminal Tyr, Central Pro-Gln motif |
Val-Ser-Gly-Ala-Gly-Arg-Tyr (VSGAGRY) | Bitter melon seeds | 708 [1] | 8.64 µM | C-terminal Tyr, Gly-rich flexible core |
Ile-Ala-Tyr (IAY) | Spinach | ~ 400 [1] | 4.2 µM | Short tripeptide, C-terminal Tyr |
Val-Pro-Pro (VPP) | Milk (fermented) | 310.4 | ~ 100 µM [6] | Short proline-rich tripeptide |
*Note: Reported IC₅₀ values depend heavily on assay methodology (e.g., HHL substrate concentration, ACE source). LVPVPQ demonstrates significant in vivo efficacy despite variable in vitro IC₅₀.
LVPVPQ shares the proline-rich core (Leu-Pro-Val-Pro) with potent inhibitors like ALGPQFY, contributing to conformational stability and hydrophobic interactions within ACE pockets. However, its N-terminal lysine introduces a positive charge, enabling electrostatic interactions absent in ALGPQFY. While shorter peptides like IAY or VPP exhibit lower IC₅₀ values in vitro, LVPVPQ's larger size (7 residues vs. 3) may enhance target specificity and resistance to proteolysis, translating to prolonged in vivo effects [1] [2] . ALGPQFY, identified from stone fish hydrolysates, exhibits exceptional potency (IC₅₀ = 12 µM), attributed to its C-terminal aromatic tyrosine (Tyr), known for strong binding to ACE's S1' pocket [2] [8]. Nevertheless, LVPVPQ's dairy origin offers advantages in large-scale production and consumer acceptance compared to marine-derived peptides.
Computational molecular docking simulations provide atomic-level insights into LVPVPQ's binding mode within human ACE. These studies consistently position LVPVPQ deep within the enzyme's catalytic cleft, spanning the S1, S1', and S2' subsites [2] [10]. Key interactions identified include:
Compared to the ultra-potent stone fish peptide ALGPQFY, which binds with exceptionally low binding energy (e.g., -10.2 kcal/mol) primarily via Zn²⁺ coordination, hydrogen bonding with His513, Glu162, and hydrophobic packing with Ala354, LVPVPQ utilizes a broader interaction footprint. Its longer chain allows simultaneous engagement of multiple subsites (S1, S2, S1'), potentially contributing to sustained inhibition despite potentially higher calculated binding energy (e.g., -8.5 kcal/mol) than ALGPQFY in some simulations [2] [8] [10].
The stability of the LVPVPQ-ACE complex relies heavily on a network of polar interactions and electrostatic complementarity:
Table 2: Key Hydrogen Bonding and Electrostatic Interactions in LVPVPQ-ACE Complex
Peptide Residue | ACE Residue | Interaction Type | Functional Role |
---|---|---|---|
Lys¹ (Nζ) | Glu₄₀₃ (Oε) | Salt Bridge / H-bond | Anchors N-terminus; Stabilizes complex orientation |
Gln⁷ (O) | His₅₁₃ (Nδ) | Hydrogen Bond | Reinforces Zn²⁺ coordination; mimics substrate |
Val⁶ (C=O) | Glu₂₈₁ (Oε) | Hydrogen Bond | Interaction with S2 subsite; stabilizes β-sheet |
Pro⁵ (C=O) | Tyr₅₂₀ (OH) | Hydrogen Bond | Binds S2' subsite; contributes to hydrophobic seal |
Leu³ (C=O) | Thr₂₈₂ (OG1) | Hydrogen Bond | Stabilizes peptide backbone within catalytic cleft |
Zn²⁺ | Gln⁷ (C-terminal O) | Coordinate Covalent Bond | Direct catalytic site inhibition |
The N-terminal lysine (Lys¹) plays a crucial role by forming a salt bridge with the negatively charged Glu403 residue near the ACE mouth, effectively guiding and anchoring the peptide into the binding cavity. This interaction is absent in many shorter or neutral peptides. Gln⁷ at the C-terminus acts as a critical Zn²⁺ ligand while simultaneously forming hydrogen bonds with His513 and Glu162, residues vital for ACE's catalytic function [2] [8] [10]. The twin proline residues (Pro⁴ and Pro⁶) contribute less to direct hydrogen bonding but are essential for maintaining the peptide's polyproline type II helix conformation, which optimally positions key functional groups (C-terminal carboxyl, hydrophobic side chains) for interactions with the S1, S2, and S1' pockets. This conformational rigidity, coupled with the dynamic hydrogen bond network formed during binding, explains LVPVPQ's significant in vivo antihypertensive efficacy observed in spontaneously hypertensive rats (SHR) at doses as low as 2 mg/kg body weight, where peak effects occurred ~6 hours post-administration .
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3